Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-
Description
Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- (CID 4216602, molecular formula: C₂₁H₂₀O₃) is a bis-benzylidene cyclopentanone derivative characterized by two ortho-methoxy-substituted phenyl groups conjugated to the cyclopentanone core via methylene linkages. This compound belongs to a broader class of α,β-unsaturated ketones, which are widely studied for their structural versatility and applications in materials science, photochemistry, and pharmaceuticals.
Properties
CAS No. |
577995-40-5 |
|---|---|
Molecular Formula |
C21H20O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,5-bis[(2-methoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C21H20O3/c1-23-19-9-5-3-7-15(19)13-17-11-12-18(21(17)22)14-16-8-4-6-10-20(16)24-2/h3-10,13-14H,11-12H2,1-2H3 |
InChI Key |
IOYDQEKSUHPMDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=C2CCC(=CC3=CC=CC=C3OC)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- typically involves the aldol condensation reaction. This reaction occurs between cyclopentanone and 2-methoxybenzaldehyde in the presence of a base catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the aldol condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Synthesis and Characterization
B2MBCP can be synthesized through spectroscopic methods, including NMR, UV-Vis, FT-IR, and MS . Density functional calculations are used to study its molecular structure, spectroscopic features, and adsorption properties . Hirshfeld surface and NBO theoretical analysis reveal extensive Van der Waals interactions .
Pharmaceutical Research
In Silico studies have explored the potential pharmacological effects of 2,5-dibenzylidene cyclopentanone analogs as drug candidates .
Molecular Docking: Molecular docking studies of B2MBCP with DNA have revealed cooperative interactions that lead to intercalation .
Pharmacokinetics: In silico screening of pharmacokinetic properties, using online servers such as ADMETsar 2.0 and ADMETLab 2.0, predicts the ADME (absorption, distribution, metabolism, and excretion) properties of 2,5-dibenzylidene cyclopentanone analogs . These analogs show variations in drug-like properties compared to curcumin . Some analogs exhibit better physicochemical properties, while others deviate from RO5 rules due to the presence of substituents that increase non-polar properties .
Material Science
Theoretical studies show that the relatively flat B2MBCP is adsorbed onto a graphene surface, with a significant adsorption energy of –41.19 kcal/mol . This suggests potential applications in material science, such as in the development of new means of delivery .
Spectroscopic and Electrochemical Features
Cyclic voltammetry (CV) measurements align with the calculated energies of the frontier orbitals and the compound structure, offering insights into its electrochemical behavior .
Tables of Analogues
The following are analogues of 2,5-dibenzylidene cyclopentanone :
| Code | R1 | R2 | R3 | Chemical Name | MW |
|---|---|---|---|---|---|
| B2 | H | H | H | 2,5-Di2,5- dibenzylidenecyclopentanone | 260.12 |
| B3 | H | Cl | H | 2,5-Bis(4- chlorobenzylidene)cyclopentanone | 328.04 |
| B4 | H | OCH3 | H | 2,5-Bis(4- methoxy benzylidene)cyclopentanone | 320.14 |
| B5 | H | CH3 | H | 2,5-Bis(4- methylbenzyli dene)cyclopentanone | 288.15 |
| B6 | H | t-C4H9 | H | 2,5-Bis(4- tertier butylbenzylide ne)cyclopentanone | 372.25 |
| B7 | H | CF3 | H | 2,5-Bis(4- methylfluoro benzylidene)cy clopentanone | 396.33 |
| B8 | H | N(CH3)2 | H | 2,5-Bis(4- dimethyl… | |
Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone
A solvent-free approach for synthesizing 2,5-bis((dimethylamino)methylene)cyclopentanone involves reacting cyclopentanone with N,N-dimethylformamide dimethyl acetal under DBN catalysis at reflux temperature .
Procedure:
- Add cyclopentanone (0.3 mL, 3.4 mmol), N,N-dimethylformamide dimethyl acetal (2 mL, 13.6 mmol, 4 equiv), and DBU (50 µL, 0.36 mmol, 10 mol%) to a 10 mL round-bottom flask with a stir bar .
- Connect a condenser with a circulating water system at 60 °C to the flask and stir the reaction mixture at 190 °C. The circulating water temperature of the condenser allows methanol to evaporate while condensing other components .
- After completion (usually 16 h), cool the reaction mixture to room temperature to observe crystallization .
- Wash the crystals with MTBE (3 × 15 mL) and dry under vacuum . Recrystallization from hot acetone is optional .
Mechanism of Action
The mechanism of action of Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Factors Affecting Yield :
- Substituent electronic effects (e.g., electron-withdrawing chlorine groups stabilize intermediates).
- Steric hindrance (ortho-substituted methoxy groups may reduce reaction rates compared to para-substituted analogs).
Physical and Spectral Properties
- Collision Cross-Section (CCS) : The target compound (2-methoxy derivative) has predicted CCS values for different charge states, though experimental validation is pending .
- NMR Data: Analogous compounds show distinct ¹H and ¹³C NMR shifts. For example, the dimethylamino derivative exhibits signals at δ 7.19 ppm (aromatic protons) and δ 203.5 ppm (carbonyl carbon) .
- Thermal Stability : Dichloro derivatives (e.g., WZS01) have high melting points (209–212°C), indicating robust thermal stability .
Substituent Effects on Reactivity and Performance
Q & A
What synthetic methodologies are optimal for preparing 2,5-bis[(2-methoxyphenyl)methylene]cyclopentanone, and how do catalyst choices influence yield and selectivity?
The compound is synthesized via Claisen–Schmidt condensation between cyclopentanone and 2-methoxybenzaldehyde under basic or acidic conditions. Key factors include:
- Catalyst selection : Concentrated sulfuric acid achieves the highest yield (~82.9% cyclopentanone conversion, ~82.6% product yield), outperforming p-toluenesulfonic acid (~72.5%) or phosphoric acid (~58.8%) due to stronger proton donation for enolate formation . Acid-base bifunctional catalysts (e.g., Na-HAP) enhance selectivity for dialkylated products by balancing enolate generation and dehydration steps .
- Solvent and temperature : Ethanol or solvent-free systems under microwave irradiation accelerate reaction rates and reduce side products (e.g., mono-condensed intermediates) .
How can spectroscopic and crystallographic data resolve structural ambiguities in substituted benzylidene cyclopentanones?
- NMR : The singlet at δ 3.85 ppm (6H) confirms methoxy groups, while δ 6.95–7.56 ppm (multiplet, 10H) corresponds to aromatic and vinyl protons. Cyclopentanone’s α-CH2 protons appear as a singlet at δ 3.08 ppm .
- X-ray crystallography : Dihedral angles between aromatic rings (e.g., 12.17°–51.24°) reveal steric effects of substituents (e.g., tert-butyl vs. methoxy) on molecular planarity, impacting π-conjugation .
- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=C) confirm cross-conjugation .
What computational approaches are used to predict electronic properties and reactivity of this compound?
- DFT calculations : HOMO-LUMO gaps (~3.5–4.0 eV) correlate with experimental UV-Vis absorption (λmax ~350–400 nm), indicating potential for charge-transfer interactions. Mulliken charges identify nucleophilic sites (e.g., carbonyl oxygen) for electrophilic attacks .
- Molecular docking : Docking scores (e.g., binding energy ~−8.5 kcal/mol with acetylcholinesterase) suggest inhibitory activity, validated by IC50 values (~μM range) in enzyme assays .
How does substitution on the benzylidene moiety affect bioactivity and adsorption onto nanomaterials?
- Bioactivity : Methoxy groups enhance antioxidant capacity (e.g., DPPH radical scavenging) compared to dimethylamino derivatives, which prioritize cholinesterase inhibition .
- Adsorption : Graphene’s π-π interactions with aromatic moieties yield adsorption capacities of ~120 mg/g. Substituent polarity (e.g., methoxy vs. nitro) modulates binding strength via hydrophobic/electrostatic forces .
How should researchers address contradictions in catalytic efficiency or bioactivity data across studies?
- Catalytic discrepancies : Acid strength (pKa) and solvent polarity (e.g., ethanol vs. THF) alter enolate stability. For example, NaOCH3 in methanol favors dialkylation, while weaker bases yield mono-condensed products .
- Bioactivity variability : Substituent positioning (ortho vs. para) alters steric hindrance and electronic effects. Ortho-methoxy groups reduce steric clash with enzyme active sites compared to bulky tert-butyl groups .
What advanced applications exist for this compound in materials science and drug delivery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
